Cyanomethanesulfonyl chloride
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Overview
Description
Cyanomethanesulfonyl chloride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 139.56 and is typically in liquid form .
Synthesis Analysis
This compound can be synthesized by reacting it with amines to yield cyanomethanesulfonamides . These can then be transformed into alkoxymethylidene and aminomethylidene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C2H2ClNO2S . The InChI code for this compound is 1S/C2H2ClNO2S/c3-7(5,6)2-1-4/h2H2 .Chemical Reactions Analysis
This compound reacts with amines to yield cyanomethanesulfonamides . These can be transformed into alkoxymethylidene and aminomethylidene derivatives . The reaction of alkoxymethylidene derivatives with phenylhydrazine results in the formation of 5-aminopyrazol-4-sulfonamides .Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 139.56 and a molecular formula of C2H2ClNO2S .Scientific Research Applications
Synthesis of Heterocyclic Systems
Cyanomethanesulfonyl chloride has been utilized in the synthesis of various heterocyclic systems. For instance, it reacts with amines to yield cyanomethanesulfonamides, which can be transformed into different derivatives like alkoxymethylidene and aminomethylidene. These derivatives can further undergo reactions to form heterocyclic compounds such as 5-aminopyrazol-4-sulfonamides, 1,2,4-oxadiazol-3-methanesulfonamides, 4-amino-1,2,5-oxadiazol-3-sulfonamides, 5-amino-1,2,3-triazol-4-sulfonamides, and 4-aminopyrimidine-5-sulfonamides. These transformations highlight the versatility of this compound in organic synthesis and heterocyclic chemistry (Winterwerber, Geiger, & Otto, 2006).
Cross-Coupling Reactions
This compound is also significant in cross-coupling reactions. For instance, it has been used in palladium-catalyzed Stille cross-couplings with organostannanes. This method is an economical way to generate carbon-carbon bonds, crucial in medicinal chemistry and material sciences. The process involves arenesulfonyl chlorides and enables the creation of various ketones through carbonylative Stille cross-coupling reactions (Dubbaka & Vogel, 2003).
Synthesis of Antimicrobial Agents
Another application is in the synthesis of antimicrobial agents. This compound can be incorporated into heterocyclic compounds with sulfamoyl moieties, which exhibit potential as antimicrobial agents. This synthesis involves various reactions and transformations, demonstrating the compound's role in developing new pharmaceutical agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anti-Proliferation Activities
Furthermore, this compound derivatives have been studied for their anti-proliferation effects. Novel cyano oximino sulfonate derivatives, derived from the reaction of arylsulfonyl chloride with various cyanoacetamide-based oximes, have shown promise in minimizing growth activity in mouse fibroblast cells, suggesting potential applications in cancer research (El‐Faham et al., 2014).
Kinase Inhibitors Synthesis
This compound has also been used in synthesizing sulfonamide-based kinase inhibitors. This application is significant in developing treatments for cancer, as these inhibitors target specific serine-threonine kinases. The process involves transforming phenylmethanesulfonyl chloride into various derivatives, which are then assayed as inhibitors, revealing the compound's potential in targeted cancer therapy (Wong et al., 2010).
Safety and Hazards
Cyanomethanesulfonyl chloride is classified as a dangerous substance . It can cause serious eye irritation . It is advised to handle it with suitable protective clothing and avoid contact with skin and eyes . In case of contact, rinse with pure water for at least 15 minutes .
Relevant Papers There are several peer-reviewed papers related to this compound . These papers discuss various aspects of the compound, including its synthesis and chemical reactions .
Mechanism of Action
Target of Action
Cyanomethanesulfonyl chloride is primarily used as a reagent in organic synthesis . It is involved in the preparation of various functional groups and compounds . .
Mode of Action
As a reagent in organic synthesis, it likely interacts with other compounds to facilitate the formation of new chemical bonds, leading to the creation of various functional groups and compounds .
Biochemical Pathways
As a reagent in organic synthesis, it is involved in a wide range of chemical reactions, potentially affecting various biochemical pathways depending on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. As a reagent in organic synthesis, its primary effect is to facilitate the formation of new chemical bonds, leading to the creation of various functional groups and compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be a solid at room temperature . .
Biochemical Analysis
Cellular Effects
It is known that chloride ions play a significant role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that methanesulfonyl chloride, a related compound, is highly reactive and functions as an electrophile
Temporal Effects in Laboratory Settings
It is known that temperature can significantly affect the results of lab tests , so it is possible that the effects of Cyanomethanesulfonyl chloride may change over time under different conditions.
Dosage Effects in Animal Models
It is known that animal models play a crucial role in biomedical research
Metabolic Pathways
Chloride ions are known to play a role in various metabolic processes
Transport and Distribution
Chloride ions are known to be transported and distributed in various ways, including through ClC channels and transporters
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation , and that voltage-gated sodium channels have compartment-specific localizations
Properties
IUPAC Name |
cyanomethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClNO2S/c3-7(5,6)2-1-4/h2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOXEHOYDPAXTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27869-04-1 |
Source
|
Record name | cyanomethanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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